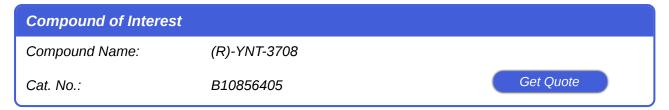


Application Notes and Protocols for (R)-YNT-3708 in Rodent Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-YNT-3708 is a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor involved in a variety of physiological processes, including the regulation of sleep-wakefulness, reward-seeking behavior, and analgesia.[1] As a selective OX1R agonist, **(R)-YNT-3708** is a valuable pharmacological tool for investigating the specific roles of OX1R signaling in preclinical rodent models. These application notes provide an overview of the reported dosages and detailed protocols for utilizing **(R)-YNT-3708** in common behavioral assays in mice.

Data Presentation

The following table summarizes the quantitative dosage information for **(R)-YNT-3708** in rodent behavioral experiments based on available literature.

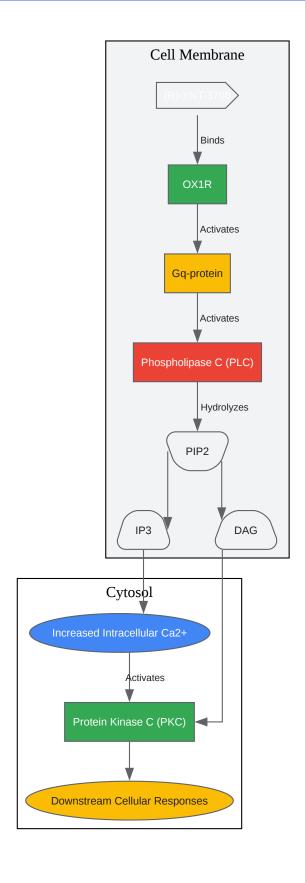


Experiment	Species	Dosage	Route of Administrat ion	Vehicle	Reported Effects
Conditioned Place Preference	Mouse	40 mg/kg	Intraperitonea I (i.p.)	10% DMSO in Corn Oil	Produced a significant place preference
Tail-Flick Test	Mouse	Dose- dependent	Intraperitonea I (i.p.)	10% DMSO in Corn Oil	Exhibited a dose-dependent antinociceptive e effect

Signaling Pathway of (R)-YNT-3708

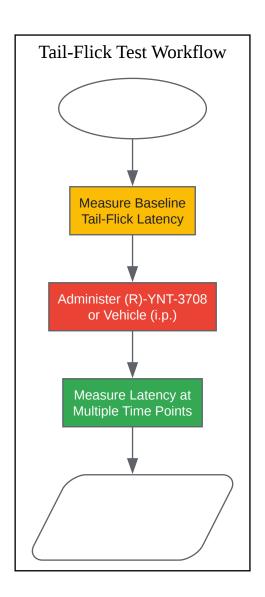
(R)-YNT-3708 selectively activates the orexin 1 receptor (OX1R), a Gq-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). This process ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to various downstream cellular responses.











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References

- 1. Design and Synthesis of Orexin 1 Receptor-Selective Agonists PubMed [pubmed.ncbi.nlm.nih.gov]
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